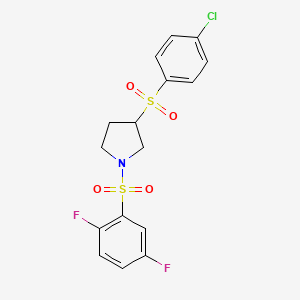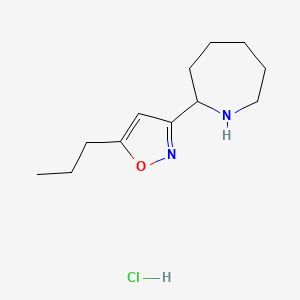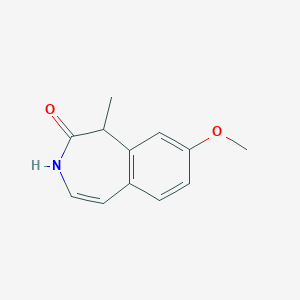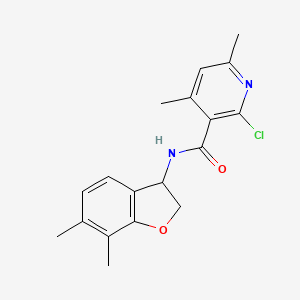![molecular formula C23H20N4O6 B2765155 N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899788-27-3](/img/no-structure.png)
N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C23H20N4O6 and its molecular weight is 448.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formation of Polycyclic Spirooxindoles
Research demonstrates the utility of related compounds in the formation of diverse polycyclic spirooxindoles, showcasing their potential in synthesizing complex molecular structures with high diastereoselectivity. These processes involve multi-component reactions that highlight the compound's versatility in organic synthesis, which could be pivotal in the development of new pharmaceuticals and materials (Sun et al., 2017).
Novel Syntheses of Hexahydropyrimidines and Tetrahydroquinazolines
Another aspect of scientific research applications involves the novel synthesis of hexahydropyrimidines and tetrahydroquinazolines, where derivatives of compounds within the same class have been prepared through reactions with various reagents. This research underscores the compound's role in generating a broad spectrum of biologically relevant structures, potentially useful in the discovery of new drugs and biochemical probes (Katritzky et al., 2002).
Antimicrobial and Antitumor Activities
Further studies have investigated the antimicrobial, anti-inflammatory, and antitumor activities of quinazoline derivatives, suggesting that these compounds can serve as valuable scaffolds in medicinal chemistry. The research has identified specific quinazoline-based structures exhibiting marked biological activities, including sedative effects, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial action. These findings provide a foundation for the development of new therapeutic agents (Zablotskaya et al., 2013).
Synthesis of Functionalized Heterocycles
The compound's chemical framework facilitates the synthesis of functionalized heterocycles, demonstrating its applicability in creating novel materials with potential optical, electronic, or biological properties. Research in this area contributes to the expanding library of heterocyclic compounds with diverse functionalities, paving the way for advancements in various scientific fields, including materials science and drug discovery (Ding et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the reaction of 2-furylacetaldehyde with 4-nitrobenzaldehyde to form the corresponding chalcone, which is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "2-furylacetaldehyde", "4-nitrobenzaldehyde", "3-amino-2,4-dioxo-1,4-dihydroquinazoline" ], "Reaction": [ "Step 1: 2-furylacetaldehyde is reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the corresponding chalcone.", "Step 2: The chalcone is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline in the presence of a suitable catalyst, such as acetic acid, to form the desired product, N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide." ] } | |
Número CAS |
899788-27-3 |
Fórmula molecular |
C23H20N4O6 |
Peso molecular |
448.435 |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C23H20N4O6/c28-21(24-14-18-4-3-13-33-18)11-12-25-22(29)19-5-1-2-6-20(19)26(23(25)30)15-16-7-9-17(10-8-16)27(31)32/h1-10,13H,11-12,14-15H2,(H,24,28) |
Clave InChI |
UBNCKJUSUFZKPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)NCC4=CC=CO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2765073.png)

![6-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2765076.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2765077.png)

![2,5-dichloro-N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2765081.png)




![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2765089.png)
![tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate](/img/structure/B2765090.png)

